REACTION_SMILES
|
[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]2[c:7](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[n:8][c:9](=[O:16])[n:10]([CH:13]([CH3:14])[CH3:15])[c:11]2[cH:12]1.[CH3:29][OH:30].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[CH:45]([Cl:46])([Cl:47])[Cl:48].[Na+:23].[Na+:24].[Na+:32].[O-:25][C:26](=[O:27])[O-:28].[OH-:31].[OH2:49].[cH:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]2[c:7](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[n:8][c:9](=[O:16])[n:10]([CH:13]([CH3:14])[CH3:15])[c:11]2[cH:12]1)[OH:25]
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Name
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CC(C)n1c(=O)nc(-c2ccccc2)c2ccc(CBr)cc21
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)n1c(=O)nc(-c2ccccc2)c2ccc(CBr)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)n1c(=O)nc(-c2ccccc2)c2ccc(CO)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |